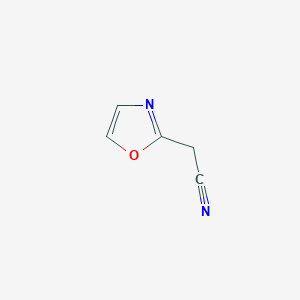

2-(Oxazol-2-YL)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Oxazol-2-YL)acetonitrile is a compound with the molecular formula C5H4N2O . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . Oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone, is one of the most important heterocyclic species .

Synthesis Analysis

The synthesis of oxazolines, including 2-(Oxazol-2-YL)acetonitrile, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

The molecular structure of 2-(Oxazol-2-YL)acetonitrile consists of a five-membered ring with one nitrogen and one oxygen atom . The InChI string for this compound is InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 , and its canonical SMILES string is C1=COC(=N1)CC#N .

Chemical Reactions Analysis

Oxazoline-based compounds, including 2-(Oxazol-2-YL)acetonitrile, have been investigated for their potential in various chemical reactions . For instance, they have been used as stabilizers for chlorinated hydrocarbons and aqueous formaldehyde solutions .

Physical And Chemical Properties Analysis

The molecular weight of 2-(Oxazol-2-YL)acetonitrile is 108.10 g/mol . It has a topological polar surface area of 49.8 Ų and a complexity of 115 . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .

Wissenschaftliche Forschungsanwendungen

Synthesis of Oxazolines

2-(Oxazol-2-YL)acetonitrile can be used in the synthesis of oxazolines . Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . Oxazoline-based ring structures are noticeable for their biological activities and have a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .

Synthesis of Imidazoles

2-(Oxazol-2-YL)acetonitrile can be used in the synthesis of imidazoles . A new synthetic pathway to four substituted imidazoles from readily available phenols has been developed . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .

Thermolysis

This compound can undergo thermolysis . This was confirmed by a prolonged refluxing of methanimines in MeCN, which led to the formation of products selectively, with good yields .

Drug Discovery

2-(Oxazol-2-YL)acetonitrile can be utilized in the synthesis of potential oxazole-based medicinal compounds . These compounds are valuable information for drug discovery and synthesis .

Synthesis of Heterocycles

Heterocyclic compounds play vital roles in many fields including medicinal chemistry, catalysis, material science, polymers, etc . 2-(Oxazol-2-YL)acetonitrile can be used in the synthesis of these heterocycles .

Wirkmechanismus

Target of Action

2-(Oxazol-2-YL)acetonitrile is a derivative of oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Oxazoline-based compounds are known for their biological activities and have a wide range of applications in pharmaceuticals . .

Mode of Action

It’s known that oxazoline derivatives can interact with various enzymes and receptors via numerous non-covalent interactions . This suggests that 2-(Oxazol-2-YL)acetonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Oxazoline derivatives are known to have various biological properties and are used in many drugs, dyes, and catalysts . This suggests that 2-(Oxazol-2-YL)acetonitrile could potentially affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

In silico adme studies have been conducted on related compounds . These studies can provide insights into the potential bioavailability of 2-(Oxazol-2-YL)acetonitrile.

Result of Action

Given the biological activities associated with oxazoline derivatives , it can be inferred that 2-(Oxazol-2-YL)acetonitrile might have similar effects.

Zukünftige Richtungen

Oxazole-based molecules, including 2-(Oxazol-2-YL)acetonitrile, have been gaining attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds have shown potential in various fields, including pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . Therefore, future research directions may include the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

2-(1,3-oxazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVNLARDRLKRNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608764 |

Source

|

| Record name | (1,3-Oxazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxazol-2-YL)acetonitrile | |

CAS RN |

809533-78-6 |

Source

|

| Record name | (1,3-Oxazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)